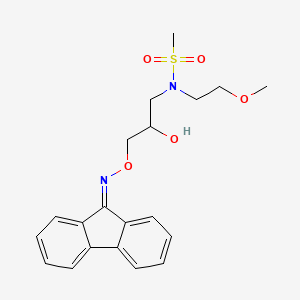
N-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide is a complex organic compound that belongs to the sulfonamide class. This compound exhibits potential biological activities that may be relevant in medicinal chemistry, particularly in the development of therapeutic agents. This article aims to explore its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H28N2O5S, and it features a sulfonamide functional group (-SO₂NH₂) along with a fluorenylidene moiety. The presence of these functional groups suggests a diverse range of chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H28N2O5S |
| Molecular Weight | 396.52 g/mol |
| Solubility | Soluble in DMSO and ethanol |
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of fluorenone derivatives with hydroxypropyl and methanesulfonyl chlorides under controlled conditions. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the synthesis process and confirm product identity.
Anti-inflammatory Properties
Research has indicated that compounds related to the fluorenylidene structure exhibit anti-inflammatory properties. For instance, studies on similar compounds have demonstrated their effectiveness in reducing inflammation in various animal models, such as oxazolone dermatitis in mice and adjuvant arthritis in rats. These compounds inhibited T-lymphocyte activation and reduced leukocyte infiltration at inflammatory sites, suggesting a mechanism that could be applicable to this compound .
Antimicrobial Activity
The sulfonamide class is well-known for its antimicrobial properties. Compounds with similar structures have shown activity against a range of bacterial strains. The fluorenylidene moiety may enhance this activity by facilitating interactions with bacterial enzymes or receptors. Specific studies on related sulfonamides have reported broad-spectrum antimicrobial effects, indicating potential for this compound to act against pathogenic bacteria .
Case Studies
- Anti-inflammatory Efficacy : A study evaluating the anti-inflammatory effects of fluorenyl derivatives found that certain compounds significantly reduced edema in animal models when administered at specific dosages. The study highlighted that these compounds could inhibit neutrophil recruitment to inflammatory sites without causing myelotoxicity, indicating a favorable safety profile for long-term use .
- Antimicrobial Testing : In vitro studies demonstrated that related sulfonamides exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structural characteristics of these compounds were linked to their ability to inhibit bacterial growth, suggesting that this compound may also possess similar properties .
属性
IUPAC Name |
N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-N-(2-methoxyethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-12-11-22(28(2,24)25)13-15(23)14-27-21-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,23H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBMMQUHMZKNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC(CON=C1C2=CC=CC=C2C3=CC=CC=C31)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














